molecular formula C13H13ClN2O2S B4828512 1-(3-CHLOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE

1-(3-CHLOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B4828512
M. Wt: 296.77 g/mol
InChI Key: IBTLGOKAFDDPPB-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinylmethyl group, and a methanesulfonamide group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE typically involves several steps:

    Synthetic Routes: The preparation often starts with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the introduction of the pyridinylmethyl group through a nucleophilic substitution reaction. The final step involves the formation of the methanesulfonamide group via sulfonation.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity. Common reagents include chlorinating agents, nucleophiles, and sulfonating agents.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and scalability. Catalysts and automated systems are often employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

1-(3-CHLOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(3-CHLOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

1-(3-CHLOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-chlorophenyl)-N-methylmethanesulfonamide and 1-(4-pyridinyl)-N-methylmethanesulfonamide share structural similarities.

    Uniqueness: The combination of the 3-chlorophenyl and pyridinylmethyl groups in this compound provides unique chemical properties and potential biological activities that are not observed in the individual similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c14-13-3-1-2-12(8-13)10-19(17,18)16-9-11-4-6-15-7-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTLGOKAFDDPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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